2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a pyridine ring, contributing to its chemical reactivity and physical properties. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
This compound belongs to the class of pyridine derivatives, which are well-known for their diverse biological activities and applications in medicinal chemistry. Pyridines are aromatic heterocycles that can exhibit various pharmacological properties. The specific compound in question is synthesized through various methods involving difluoromethylation and trifluoromethylation processes, making it a subject of interest in both synthetic organic chemistry and material science.
The synthesis of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine typically involves several steps:
The molecular structure of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine features a pyridine ring substituted at the 2-position with a difluoromethoxy group and at the 5-position with a 3-(trifluoromethyl)phenyl group. The presence of electronegative fluorine atoms contributes to its unique electronic properties.
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine primarily revolves around its ability to participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorinated groups. This property enhances its reactivity toward nucleophiles, making it useful in various synthetic applications.
In photoredox catalysis, for instance, visible light can activate the compound to generate reactive intermediates that facilitate further transformations involving C–O bond formation or trifluoromethoxylation processes .
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine has potential applications in:
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a polyfluorinated heterocyclic compound characterized by a central pyridine ring substituted at the 2-position with a difluoromethoxy group (–OCF₂H) and at the 5-position with a 3-(trifluoromethyl)phenyl moiety. Its systematic IUPAC name directly reflects this connectivity: the pyridine core specifies the positions of the substituents, while "difluoromethoxy" and "(trifluoromethyl)phenyl" denote the functional groups. The molecular formula is C₁₃H₇F₅NO, with a molecular weight of 285.20 g/mol [1] [6]. Key structural features include:
Table 1: Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₃H₇F₅NO | PubChem CID 71302316 [1] |
Molecular weight | 285.20 g/mol | Calculated |
Hydrogen-bond donor count | 1 (OCF₂H) | Computational [4] |
Hydrogen-bond acceptor count | 5 (N, O, 4×F) | Rule-of-five |
Predicted logP | ~3.5 | ChemDraw estimation |
Rotatable bonds | 3 (O–CF₂H, pyridine–aryl) | SMILES: FC(F)OC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F [2] |
The synthesis of fluorinated pyridines evolved significantly in the 1980s–2000s, driven by demand for agrochemicals and pharmaceuticals:
The –OCF₂H and –CF₃ groups confer distinct physicochemical and biointeraction properties critical for drug design:
Table 2: Comparison of Fluorinated Motifs in Drug Design
Property | –OCF₂H | –CF₃ | Methyl (–CH₃) |
---|---|---|---|
Lipophilicity (π_X) | +0.2 to +0.6 | +1.04 | +0.56 |
H-bond acidity (A) | 0.10 | 0.00 | 0.00 |
Electronegativity (χ) | 3.5 (O-edge) | 3.7 | 2.5 |
Metabolic vulnerability | Low (C–F inert) | Very low | High (C–H oxidation) |
Conformational preference | Flexible (low ΔG‡) | Rigid (orthogonal) | Coplanar (conjugated) |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2